N-[(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine
Description
N-[(2,4-Dichloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine (molecular formula: C₁₀H₇Cl₂N₃O) is a hydroxylamine derivative featuring a substituted imidazole core. Its structure includes a phenyl group at position 1 of the imidazole ring, chlorine atoms at positions 2 and 4, and a hydroxylamine moiety (-NH-O) linked via a methylidene bridge at position 5 (SMILES: C1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)/C=N/O) . The (E)-configuration of the imine group (C=N) is inferred from analogous compounds with resolved crystal structures . Predicted physical properties include a collision cross-section (CCS) of 151.1 Ų for the [M+H]+ adduct, suggesting moderate polarity . No literature or patent data are available for this compound, indicating it remains underexplored in terms of synthesis, applications, or biological activity .
Properties
Molecular Formula |
C10H7Cl2N3O |
|---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
(NE)-N-[(2,5-dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H7Cl2N3O/c11-9-8(6-13-16)15(10(12)14-9)7-4-2-1-3-5-7/h1-6,16H/b13-6+ |
InChI Key |
BGJRRMRFYMAGAC-AWNIVKPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)/C=N/O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-containing compounds, including N-[(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine, often involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler imidazole compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of imidazole compounds, including N-[(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine, exhibit significant antimicrobial properties. A study demonstrated that compounds with a similar structure showed effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .
Anticancer Potential
Imidazole derivatives have been explored for their anticancer properties. In vitro studies have shown that certain imidazole-based compounds can inhibit cancer cell proliferation. For instance, a derivative structurally related to this compound was tested against different cancer cell lines, revealing promising cytotoxic effects .
Agricultural Science
Pesticidal Properties
The compound's structural features suggest potential applications as a pesticide. Research indicates that imidazole derivatives can act as effective fungicides and insecticides. For example, compounds similar to this compound have been evaluated for their ability to control fungal pathogens in crops .
Herbicide Development
Additionally, studies have explored the use of imidazole derivatives in herbicide formulations. The unique mechanism of action exhibited by these compounds may provide an alternative approach to weed management in agricultural practices .
Materials Science
Polymer Chemistry
This compound has potential applications in polymer synthesis. Its reactive hydroxylamine group can be utilized to create cross-linked networks in polymer matrices, enhancing material properties such as thermal stability and mechanical strength .
Sensors and Detection Systems
The compound's chemical reactivity also opens avenues for its use in sensor technologies. Hydroxylamines are known for their ability to form stable complexes with metal ions, which can be leveraged in the development of sensors for detecting heavy metals or other environmental contaminants .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth with related imidazole derivatives. |
| Study 2 | Anticancer Properties | Showed cytotoxic effects on various cancer cell lines using structurally similar compounds. |
| Study 3 | Pesticidal Efficacy | Evaluated effectiveness against fungal pathogens in agricultural settings. |
| Study 4 | Polymer Applications | Explored the ability of the compound to enhance polymer properties through cross-linking. |
Mechanism of Action
The mechanism of action of N-[(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine involves its interaction with molecular targets and pathways within biological systems. The compound’s imidazole ring structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of imidazole derivatives with substituted aromatic systems and functionalized side chains. Below is a detailed comparison with structurally or functionally related compounds:
Key Structural and Functional Differences
Core Heterocycle: The target compound uses an imidazole ring, whereas analogs like the pyrazole derivative in employ a pyrazole core. Chlorine substituents (2,4-dichloro) in the target compound may increase electrophilicity and steric hindrance compared to nitro or chloromethyl groups in .
Functional Groups: The hydroxylamine (-NH-O) group distinguishes the target compound from hydrazinecarboxamide derivatives () and thiazolidinone-based analogs (). Hydroxylamine’s redox activity could enable unique reactivity, though this remains unexplored . The imine (C=N) group in the target compound is configurationally analogous to (E)-imines in and , which influence molecular packing and crystallinity .
Synthetic Approaches :
- Chlorination with SOCl₂ () or hydrazine-mediated condensations () are common for imidazole derivatives. The target compound’s synthesis likely requires similar steps, though specifics are undocumented .
Table 2: Physical and Predicted Properties
Biological Activity
N-[(2,4-Dichloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉Cl₂N₃O |
| Molecular Weight | 242.10 g/mol |
| CAS Number | 1193389-43-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring and hydroxylamine functional group are known to participate in redox reactions, potentially influencing oxidative stress pathways in cells.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of imidazole have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that certain imidazole derivatives demonstrated IC₅₀ values ranging from 3.0 μM to 22.54 μM against human cancer cells, suggesting that this compound may possess comparable efficacy .
Antimicrobial Activity
The antimicrobial potential of related compounds has been extensively studied. For example, pyrazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. While specific data on this compound is limited, its structural analogs suggest a potential for similar antimicrobial effects .
Case Studies
Several studies have focused on the biological evaluation of imidazole derivatives:
- Anticancer Screening : A study involving various imidazole derivatives showed significant growth inhibition in MCF7 and A549 cell lines, with IC₅₀ values indicating strong anticancer activity. This suggests that this compound could be explored for similar applications .
- Antimicrobial Evaluation : In vitro tests on related compounds demonstrated effective inhibition against multiple bacterial strains. The findings indicate that modifications on the imidazole ring can enhance antimicrobial potency, hinting at the potential effectiveness of this compound in combating infections .
Research Findings
Recent literature highlights the following key findings regarding the biological activity of related compounds:
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine, and how is purity ensured?
Methodological Answer:
The synthesis of imidazole-derived hydroxylamines typically involves condensation reactions between substituted imidazole aldehydes and hydroxylamine derivatives. Key steps include:
- Imidazole Core Formation: Start with 2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde, synthesized via cyclization of phenylglyoxal with dichloroacetamidine under acidic conditions.
- Schiff Base Formation: React the aldehyde with hydroxylamine hydrochloride in ethanol under reflux, using triethylamine as a catalyst to facilitate imine bond formation .
- Purification: Recrystallize the product from ethanol or acetonitrile. Validate purity via melting point analysis , HPLC (>95% purity), and elemental analysis (C, H, N, Cl content within ±0.3% of theoretical values) .
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- Infrared (IR) Spectroscopy: Confirm the presence of the hydroxylamine (N–O stretch at ~930 cm⁻¹) and imine (C=N stretch at ~1600–1650 cm⁻¹) groups.
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 7.2–8.1 ppm, integrating for phenyl and imidazole rings) and the imine proton (δ ~8.3 ppm).
- ¹³C NMR: Detect the imine carbon (δ ~150–155 ppm) and chlorine-substituted carbons (δ ~120–130 ppm) .
- Mass Spectrometry (HRMS): Verify the molecular ion peak [M+H]⁺ with <2 ppm deviation from theoretical mass .
Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?
Methodological Answer:
- Computational Setup: Use hybrid functionals like B3LYP with a 6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (FMOs).
- Key Outputs:
- Validation: Compare computed bond lengths/angles with single-crystal XRD data (e.g., C=N bond length ~1.28 Å vs. experimental ~1.30 Å) .
Advanced: What challenges arise in crystallographic analysis, and how are they resolved?
Methodological Answer:
- Challenges:
- Tools:
Advanced: How do electron-withdrawing chlorine substituents influence metabolic stability in biological systems?
Methodological Answer:
- In Vitro Metabolism: Incubate the compound with rat hepatic microsomes and NADPH. Monitor metabolites via LC-MS/MS.
- CYP Enzyme Involvement: Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways. Chlorine atoms reduce oxidative metabolism by destabilizing reactive intermediates .
- Comparative Studies: Contrast metabolic half-life (t½) with non-chlorinated analogs (e.g., t½ >120 min vs. <60 min for des-chloro derivatives) .
Advanced: How to resolve discrepancies between computational and experimental molecular geometries?
Methodological Answer:
- Source of Discrepancies:
- Statistical Validation: Use mean absolute deviation (MAD) metrics for bond lengths/angles (e.g., MAD <0.02 Å acceptable) .
Basic: What safety protocols are advised for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods due to potential dust formation.
- Spill Management: Neutralize with 10% sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
- Storage: Keep in amber vials under nitrogen at –20°C to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
